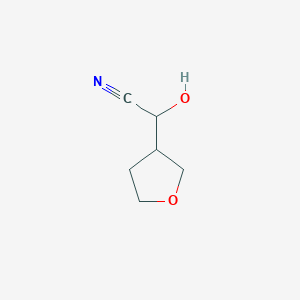
2-Hydroxy-2-(oxolan-3-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of acetonitrile derivatives is a topic of interest in several studies. For instance, a concise synthesis of 2-(2-hydroxyphenyl)acetonitriles is achieved through the reaction of trimethylsilyl cyanide with o-quinone methides generated from 2-(1-tosylalkyl)phenols under basic conditions . Another study reports the synthesis of 2-(6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile via ring closure of the corresponding amide using the Bischler-Napieralski method . Additionally, 2-aryl-2-(1-oxo-2,3-dihydro-1H-pyrrolizin-2-yl)acetonitrile derivatives are synthesized by Michael addition of trimethylsilyl cyanide . These methods highlight the versatility of acetonitrile in forming carbon-nitrogen bonds and constructing complex molecular structures.
Molecular Structure Analysis
The molecular structures of acetonitrile derivatives are characterized using various analytical techniques. For example, the structure of 2-(aryldiazenyl)pyrrolo[2,1-a]isoquinoline derivatives is established from analytical and spectroscopic data, and in one case, confirmed by X-ray crystallography . Similarly, the structures of 2-aryl-2-(1-oxo-2,3-dihydro-1H-pyrrolizin-2-yl)acetonitrile derivatives are fully characterized by NMR, IR, and high-resolution mass spectrometry, along with X-ray crystallographic analysis . These studies demonstrate the importance of structural analysis in understanding the properties of acetonitrile derivatives.
Chemical Reactions Analysis
The reactivity of acetonitrile derivatives is explored in several contexts. For instance, the reaction of 2-(6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile with alpha-oxohydrazonoyl halides leads to the formation of 2-(aryldiazenyl)pyrrolo[2,1-a]isoquinoline derivatives . Another study describes a catalyst-free synthesis of 2-anilinoquinolines and 3-hydroxyquinolines from quinoline N-oxides, aryldiazonium salts, and acetonitrile, showcasing acetonitrile's role as a nitrogen source . These reactions illustrate the chemical versatility and reactivity of acetonitrile and its derivatives in synthesizing heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetonitrile derivatives are closely related to their molecular structures. The crystal structure of a xanthene derivative synthesized in acetonitrile reveals extended two-dimensional networks formed by intermolecular hydrogen bonding, with acetonitrile molecules located in the voids between these networks . This indicates that acetonitrile not only participates in the synthesis of complex molecules but can also influence the solid-state structure and properties of the resulting compounds.
科学的研究の応用
Synthesis and Chemical Transformations
- 2-Hydroxy-2-(oxolan-3-yl)acetonitrile and related compounds have been used in various synthetic routes. For example, a series of new 2-(3-hydroxy-4-oxo-4H-naphthalen-1-ylidene) acetonitriles was prepared using a Michael addition-elimination reaction, showcasing the compound's utility in synthesizing naphthoquinone derivatives (Villemin et al., 2010).
- It has been instrumental in the study of base-assisted transformations of 2-(3-oxoindolin-2-yl)acetonitriles, leading to insights into reactivity and molecular transformations (Aksenov et al., 2022).
Chemical Reactions and Mechanisms
- The compound plays a role in understanding the kinetics and mechanisms of various chemical reactions, such as the study of tetrahedral intermediates and the effect of chloro-substituents on the breakdown of hemiorthoesters (Capon & Dosunmu, 1984).
- In the context of solvolysis reactions, this compound contributes to the understanding of nucleophilic addition and carbocation behavior in acetonitrile solutions (Jia et al., 2002).
Applications in Organic Synthesis
- It is utilized in the one-pot synthesis of complex organic structures such as pyrido[2,3-b][1,4]oxazin-2-ones, demonstrating its role in facilitating efficient organic synthesis processes (Cho et al., 2003).
- The compound has been used in the synthesis of 1-acyl-1-methoxycarbonyloxiranes and 1-acyl-1-cyanooxiranes, further exemplifying its versatility in organic chemistry (Foucaud & Rouillé, 1990).
Novel Chemical Methodologies
- This compound has been used in developing new methodologies, like in the one-pot approach towards 2-(3-oxoindolin-2-yl)acetonitriles, which involves base-assisted aldol reactions (Aksenov et al., 2022).
- Its involvement in the synthesis and fluorescence imaging applications of 1,3,4-oxadiazole-based chemosensors showcases its role in developing new diagnostic and imaging techniques (Zhou et al., 2012).
Exploration in Endophytic Fungi
- The compound has been found in endophytic fungi, contributing to the understanding of bioactive secondary metabolites and their potential applications (Chapla et al., 2014).
Contributions to Fuel Cell Technology
- It is relevant in the study of acetonitrile poisoning of platinum cathodes in proton exchange membrane fuel cells, helping to understand and mitigate fuel cell performance issues (Reshetenko & St-Pierre, 2015).
作用機序
Target of Action
This compound is a versatile chemical with potential in scientific research, and its unique structure enables diverse applications, ranging from drug synthesis to catalysis.
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets, leading to various biochemical changes .
Biochemical Pathways
Given its structural similarity to other compounds, it may influence a variety of biochemical processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Its unique structure suggests potential for diverse applications in scientific research.
Action Environment
Like all chemical compounds, its activity is likely to be influenced by factors such as temperature, ph, and the presence of other compounds .
特性
IUPAC Name |
2-hydroxy-2-(oxolan-3-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c7-3-6(8)5-1-2-9-4-5/h5-6,8H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRKYUBLJVLAQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-dimethyl-4-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole](/img/structure/B3016240.png)




![5-({2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B3016250.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3016251.png)


![4-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]morpholine](/img/structure/B3016255.png)

![1-[4-(benzyloxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3016257.png)
